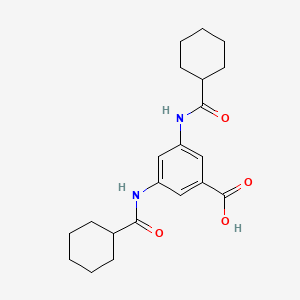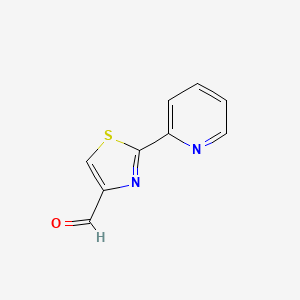
3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Investigation of Antineoplastic Agents
A novel series of compounds, closely related to the structure of interest, demonstrated significant cytotoxic properties and showed potential as antineoplastic drug candidates due to their tumor-selective toxicity and ability to modulate multi-drug resistance. These compounds induced apoptosis, generated reactive oxygen species, activated certain caspases, and affected mitochondrial functions. Additionally, they displayed promising antimalarial and antimycobacterial properties, and were well tolerated in mice in short-term toxicity studies (Mohammad Hossain et al., 2020).
Degradation Processes of Related Compounds
Research on nitisinone, a compound with a similar functional group arrangement, focused on its stability and degradation products under various conditions. This study provides insights into the stability and potential environmental and medical implications of related compounds. Nitisinone's stability increased with the pH of the solution, and its major degradation products were identified, contributing to a better understanding of the risks and benefits associated with its use (H. Barchańska et al., 2019).
Antituberculosis Activity of Organotin Complexes
A review emphasized the antituberculosis activity of organotin complexes, including those with carboxylic acids as ligands. These complexes exhibit significant antituberculosis effects, with structural diversity and toxicity varying with the organic groups attached to the tin. This study highlights the potential of these complexes in tuberculosis treatment and the importance of further research on their properties and mechanisms of action (Humaira Iqbal et al., 2015).
Synthesis and Characterization of Salicylic Acid Derivatives
A study on a novel salicylic acid derivative explored its potential as an alternative compound to acetylsalicylic acid (ASA), focusing on its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This research contributes to the development of new drugs with improved safety and efficacy profiles (Yudy Tjahjono et al., 2022).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. Given the interest in compounds with similar functional groups for applications in catalysis, coordination chemistry, and molecular devices , it’s possible that “3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid” could also have interesting applications in these areas.
Propiedades
IUPAC Name |
3,5-bis(cyclohexanecarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-11-16(21(26)27)12-18(13-17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKMYMWTMFTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360506 |
Source


|
| Record name | 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337501-82-3 |
Source


|
| Record name | 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)



![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)


![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
